- A facile chemo and regioselective reductive opening of 1,2-epoxides via free radical reaction, Tetrahedron Letters, 1988, 29(7), 819-22

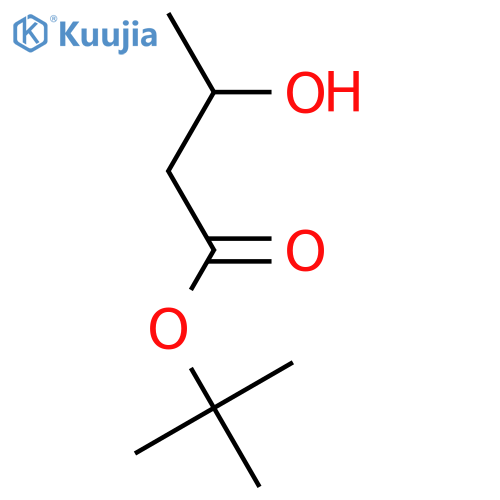

Cas no 90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester)

90435-23-7 structure

Nom du produit:Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Propriétés chimiques et physiques

Nom et identifiant

-

- Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester

- tert-butyl 3-hydroxybutanoate

- 1,1-Dimethylethyl 3-hydroxybutanoate (ACI)

- Butyric acid, 3-hydroxy-, tert-butyl ester (7CI)

- tert-Butyl 3-hydroxybutyrate

- 3-Hydroxy-butyric acid tert-butyl ester;t-Butyl-3-hydroxybutanoate

- t-butyl-3-hydroxybutanoate

- AKOS032947514

- 90435-23-7

- BCP34077

- 3-hydroxy-butyric acid tert-butyl ester

- DTXSID50338002

- PKPVFILAHLKSNJ-UHFFFAOYSA-N

- AT12506

- SB44519

- DA-01282

- EN300-6482901

- tert-Butyl 3-hydroxybutanoate #

- CS-0372996

- Z1509059098

- 3-Hydroxybutyric acid, t-butyl ester

- SCHEMBL1260631

-

- Piscine à noyau: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3

- La clé Inchi: PKPVFILAHLKSNJ-UHFFFAOYSA-N

- Sourire: O=C(CC(C)O)OC(C)(C)C

Propriétés calculées

- Qualité précise: 160.109944368g/mol

- Masse isotopique unique: 160.109944368g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 4

- Complexité: 135

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0.8

- Surface topologique des pôles: 46.5Ų

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6482901-0.5g |

tert-butyl 3-hydroxybutanoate |

90435-23-7 | 95% | 0.5g |

$218.0 | 2023-07-10 | |

| Enamine | EN300-6482901-1.0g |

tert-butyl 3-hydroxybutanoate |

90435-23-7 | 95% | 1.0g |

$314.0 | 2023-07-10 | |

| Enamine | EN300-6482901-2.5g |

tert-butyl 3-hydroxybutanoate |

90435-23-7 | 95% | 2.5g |

$614.0 | 2023-07-10 | |

| Enamine | EN300-6482901-0.25g |

tert-butyl 3-hydroxybutanoate |

90435-23-7 | 95% | 0.25g |

$116.0 | 2023-07-10 | |

| Enamine | EN300-6482901-0.1g |

tert-butyl 3-hydroxybutanoate |

90435-23-7 | 95% | 0.1g |

$83.0 | 2023-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443666-10g |

tert-Butyl 3-hydroxybutanoate |

90435-23-7 | 98% | 10g |

¥13052.00 | 2024-04-26 | |

| A2B Chem LLC | AH98855-5g |

tert-butyl 3-hydroxybutanoate |

90435-23-7 | 95% | 5g |

$991.00 | 2024-05-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6823-250mg |

tert-butyl 3-hydroxybutanoate |

90435-23-7 | 95% | 250mg |

¥1174.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6823-1g |

tert-butyl 3-hydroxybutanoate |

90435-23-7 | 95% | 1g |

¥2354.0 | 2024-04-16 | |

| Aaron | AR00H58Z-1g |

tert-Butyl 3-hydroxybutanoate |

90435-23-7 | 98% | 1g |

$238.00 | 2025-02-13 |

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Azobisisobutyronitrile , Tributylstannane , Sodium iodide Solvents: 1,2-Dimethoxyethane

Référence

Méthode de production 2

Conditions de réaction

1.1 Solvents: Dimethyl sulfoxide , Water ; 1 d, 30 °C

Référence

- Asymmetric reduction of a ketone by knockout mutants of a cyanobacterium, Journal of Molecular Catalysis B: Enzymatic, 2009, 60(1-2), 93-95

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrogen Solvents: Methanol , Water ; 5 - 50 atm, 50 °C → 100 °C

Référence

- 2,2-Biphospholane-1,1-bis(1,1-dimethylethyl)-(1S,1S,2R,2R)-(9CI), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-(2,2,2′,2′-tetramethyl[4,4′-bi-1,3-benzod… Solvents: Ethanol ; 8 h, 20 bar, 70 °C

Référence

- Ru-Catalyzed Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives via Solvent-Assisted Pinpoint Recognition of Carbonyls in Close Chemical Propinquity, Organic Letters, 2011, 13(15), 3876-3879

Méthode de production 5

Conditions de réaction

1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , (4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[bis(1,3-benzodioxol-5-yl)phosphine] Solvents: Ethanol , Dichloromethane ; 1 h, 50 °C

1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C

1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C

Référence

- Synthesis of a bulky and electron-rich derivative of SEGPhos and its application in Ru-catalyzed enantioselective hydrogenation of β-keto esters, Journal of Organic Chemistry, 2005, 70(3), 1070-1072

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(4S)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… , Phosphine, [(4R)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… Solvents: Ethanol ; 20 h, 30 atm, 65 °C

Référence

- Chiral biphosphine ligands for the Ru-catalyzed enantioselective hydrogenation of β-ketoesters, Tetrahedron: Asymmetry, 2004, 15(14), 2185-2188

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydrochloric acid Catalysts: Samarium Solvents: Tetrahydrofuran

1.2 Solvents: Hexane , Ethyl acetate

1.2 Solvents: Hexane , Ethyl acetate

Référence

- Reduction and Coupling Reactions of Carbonyl Compounds Using Samarium Metal in Aqueous Media, Journal of Organic Chemistry, 2001, 66(1), 330-333

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol

Référence

- 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties, Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4715-4722

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sodium borohydride ; 0 °C → rt

Référence

- Biocatalytic deracemization of aliphatic β-hydroxy esters: Improving the enantioselectivity by optimization of reaction parameters, Journal of Industrial Microbiology & Biotechnology, 2015, 42(2), 173-180

Méthode de production 10

Conditions de réaction

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Diethylzinc , N,N′-Bis[(1R)-1-phenylethyl]-1,2-ethanediamine Solvents: Methanol , Toluene ; 8 h, rt

Référence

- [Zinc-diamine]-catalyzed hydrosilylation of ketones in methanol. New developments and mechanistic insights, Advanced Synthesis & Catalysis, 2005, 347, 289-302

Méthode de production 11

Conditions de réaction

1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(1R)-6,6′-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy][1,1′-biphenyl]-… Solvents: Dimethylformamide ; 10 min, 100 °C

1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C

1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C

Référence

- Dendritic BIPHEP: Synthesis and application in asymmetric hydrogenation of β-keto esters, Journal of Molecular Catalysis A: Chemical, 2006, 244(1-2), 118-123

Méthode de production 12

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Ruthenium, (η6-benzene)[(3R)-4,4′-bis[bis(4-methoxyphenyl)phosphino]-2,2′,6,6′-t… Solvents: Ethanol ; 1 h, 4.5 MPa, 80 °C; 80 °C → rt

Référence

- Synthesis of a new bipyridyl diphosphine ligand and its application to asymmetric hydrogenation of β-keto esters, Youji Huaxue, 2008, 28(10), 1724-1728

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol

Référence

- Asymmetric carbonyl reductions with microbial ketoreductases, Advanced Synthesis & Catalysis, 2008, 350, 2322-2328

Méthode de production 14

Conditions de réaction

1.1 Catalysts: Benzenemethanol, α-[1-(di-2-propenylamino)ethyl]-, [S-(R*,S*)]-

Référence

- (1R,2S)-N-Methylephedrine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt

Référence

- Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand, Canadian Journal of Chemistry, 2005, 83(6-7), 903-908

Méthode de production 16

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Ethanol ; 20 h, 4 MPa, 60 °C

Référence

- Asymmetric hydrogenation β-ketoesters catalyzed by Ru complex with para-alkoxy substituted MeO-BIPHEP type diphosphine ligands, Cuihua Xuebao, 2010, 31(2), 191-194

Méthode de production 17

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt

Référence

- Ruthenium catalyzed asymmetric hydrogenation of α- and β-ketoesters in room temperature ionic liquids using chiral P-Phos ligand, ACS Symposium Series, 2007, 950, 224-234

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Raw materials

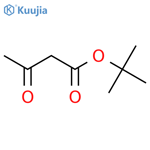

- Tert-butyl acetoacetate

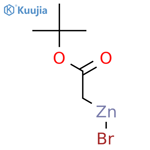

- Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-

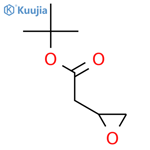

- OXIRANEACETIC ACID, 1,1-DIMETHYLETHYL ESTER

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Preparation Products

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Littérature connexe

-

Jerry R. Mohrig,David G. Alberg,Craig H. Cartwright,Mary Kay H. Pflum,Jeffrey S. Aldrich,J. Kyle Anderson,Shelby R. Anderson,Ryan L. Fimmen,Amy K. Snover Org. Biomol. Chem. 2008 6 1641

-

Wen Shang,Magali B. Hickey,Volker Enkelmann,Barry B. Snider,Bruce M. Foxman CrystEngComm 2011 13 4339

-

Magali B. Hickey,Roxana F. Schlam,Chengyun Guo,Tae H. Cho,Barry B. Snider,Bruce M. Foxman CrystEngComm 2011 13 3146

90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester) Produits connexes

- 18267-36-2(Ethyl 3-hydroxy-3-methylbutanoate)

- 29435-48-1(Butanoic acid,3-hydroxy-, (3R)-, homopolymer)

- 21188-61-4(Ethyl 3-acetoxyhexanoate)

- 2137587-60-9(N-methyl-3-(1,3-thiazol-5-yl)furan-2-sulfonamide)

- 927801-17-0(6-bromo-3,4-dichloroquinoline)

- 2138174-96-4({6-Cyclobutanecarbonyl-6-azabicyclo[3.2.1]octan-5-yl}methanamine)

- 2108899-01-8(Sulfur, [μ-(dithiodi-3,1-phenylene)]decafluorodi-)

- 1256804-64-4(Methyl 2-(5-methylpyridin-3-yl)acetate)

- 1261991-63-2(3-Bromo-5-(2,4-dimethylphenyl)phenol)

- 1344274-55-0((butan-2-yl)1-(1,3-thiazol-2-yl)ethylamine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester

Pureté:99%

Quantité:1g

Prix ($):253.0